Aniline, 5-tert-pentyl-2-phenoxy- chemical properties and structure
Aniline, 5-tert-pentyl-2-phenoxy- chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related molecules to provide a detailed profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. This guide covers the compound's identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Additionally, a potential biological target is discussed based on the activity of related compounds, along with a hypothetical signaling pathway.
Compound Identification and Structure
Aniline, 5-tert-pentyl-2-phenoxy- is an aromatic organic compound characterized by an aniline core structure substituted with a tert-pentyl group at the 5-position and a phenoxy group at the 2-position.
Chemical Structure:
Caption: 2D structure of Aniline, 5-tert-pentyl-2-phenoxy-.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-(2-methylbutan-2-yl)-2-phenoxyaniline |
| CAS Number | 70289-36-0[1] |
| Molecular Formula | C₁₇H₂₁NO[1] |
| Synonyms | 5-tert-pentyl-2-phenoxyaniline, Aniline, 5-tert-pentyl-2-phenoxy-, 5-(1,1-Dimethylpropyl)-2-phenoxyaniline[1] |
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Aniline, 5-tert-pentyl-2-phenoxy-. These values are computationally derived and should be confirmed by experimental analysis.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 255.35 g/mol | [1] |
| Boiling Point | 353.7 °C at 760 mmHg | [1] |
| Flash Point | 155.4 °C | [1] |
| Density | 1.04 g/cm³ | [1] |
| Vapor Pressure | 3.53E-05 mmHg at 25°C | [1] |
| XLogP3 | 5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Proposed Synthesis
A plausible synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- involves a multi-step process, beginning with the alkylation of a substituted phenol, followed by an Ullmann condensation to form the diaryl ether, and concluding with the reduction of a nitro group to the target aniline.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols (Proposed)
The following protocols are suggested based on established methodologies for similar transformations. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Step 1: Friedel-Crafts Alkylation of 4-Nitrophenol
This step introduces the tert-pentyl group onto the phenol ring.
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Materials: 4-Nitrophenol, 2-chloro-2-methylbutane (tert-pentyl chloride), anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., nitrobenzene or dichloromethane).
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Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-nitrophenol in the inert solvent.
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Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.
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Add 2-chloro-2-methylbutane dropwise to the stirred mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product, 4-nitro-2-tert-pentylphenol, by column chromatography.
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Step 2: Ullmann Condensation
This step forms the diaryl ether linkage.
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Materials: 4-Nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
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Procedure:
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To a reaction vessel, add 4-nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide, the ligand, and the base in the chosen solvent.
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Heat the mixture at an elevated temperature (e.g., 120-150 °C) under a nitrogen atmosphere for several hours to overnight. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting 4-nitro-2-tert-pentyl-1-phenoxybenzene by column chromatography.
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Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine.
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Materials: 4-Nitro-2-tert-pentyl-1-phenoxybenzene, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with palladium on carbon), and a suitable solvent.
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Procedure (using SnCl₂·2H₂O):
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Dissolve the nitro compound in ethanol in a round-bottom flask.
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Add an excess of tin(II) chloride dihydrate to the solution.
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
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Once the reaction is complete, cool the mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purify the final product, Aniline, 5-tert-pentyl-2-phenoxy-, by column chromatography or recrystallization.
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Predicted Spectral Data
The following spectral characteristics are predicted based on the structure of Aniline, 5-tert-pentyl-2-phenoxy- and typical values for similar functional groups.
Table 3: Predicted Spectral Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. - -NH₂ Protons: A broad singlet, the chemical shift of which is solvent-dependent. - tert-pentyl Protons: A singlet for the two methyl groups (approx. δ 1.3 ppm), a quartet for the methylene group (approx. δ 1.6 ppm), and a triplet for the terminal methyl group (approx. δ 0.7 ppm). |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. - tert-pentyl Carbons: Signals corresponding to the quaternary carbon, methylene carbon, and two types of methyl carbons. |
| IR (Infrared) | - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (Aryl Ether): A strong band in the 1200-1250 cm⁻¹ region. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 255. - Major Fragments: Fragmentation may occur via cleavage of the tert-pentyl group, loss of the phenoxy group, or other characteristic fragmentations of anilines and diaryl ethers. |
Potential Biological Activity and Signaling Pathway
Based on literature for structurally similar 2-phenoxyaniline derivatives, Aniline, 5-tert-pentyl-2-phenoxy- may act as an inhibitor of the sodium-calcium (Na⁺/Ca²⁺) exchanger. The Na⁺/Ca²⁺ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in various cells, particularly in cardiomyocytes and neurons.
